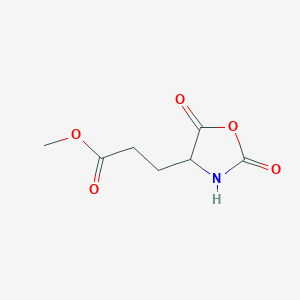
1,3-Dipropionyl-2,3-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipropionyl-2,3-dihydro-1H-imidazole (DPDHI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPDHI is a heterocyclic compound that contains an imidazole ring and two propionyl groups attached to the nitrogen atoms. The chemical structure of DPDHI makes it a versatile molecule that can be used in various chemical reactions and applications.
Mécanisme D'action
The mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is not fully understood. However, it is believed that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole exerts its biological activity by interfering with various cellular processes, including DNA replication, protein synthesis, and cell division. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also disrupt the cell membrane and alter the permeability of the cell.
Effets Biochimiques Et Physiologiques
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can inhibit the growth of various bacterial and fungal strains. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to inhibit the replication of certain viruses. In vivo studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can reduce tumor growth in animal models. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to have herbicidal and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is also stable under various conditions and can be stored for extended periods. However, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has some limitations. It is a toxic compound and should be handled with care. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also exhibit non-specific binding to various biomolecules, which can affect the accuracy of certain assays.
Orientations Futures
There are several future directions for the study of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. One direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. Another direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in agriculture. Studies are needed to determine the efficacy and safety of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole as a herbicide or insecticide. Finally, further studies are needed to elucidate the mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole and to identify potential targets for drug development.
Méthodes De Synthèse
1,3-Dipropionyl-2,3-dihydro-1H-imidazole can be synthesized using different methods, including the condensation of 1,3-diaminopropane with propionyl chloride, followed by cyclization with acetic anhydride. Another method involves the reaction between 1,3-diaminopropane and propionic anhydride, followed by cyclization with acetic anhydride. The synthesis of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is relatively simple, and the yield can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to exhibit antibacterial, antifungal, and antiviral properties. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been investigated for its potential use in cancer therapy. In agriculture, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have herbicidal and insecticidal properties. In material science, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been used as a precursor for the synthesis of various polymers and composites.
Propriétés
Numéro CAS |
132164-93-3 |
|---|---|
Nom du produit |
1,3-Dipropionyl-2,3-dihydro-1H-imidazole |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-(3-propanoyl-2H-imidazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-5-6-11(7-10)9(13)4-2/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
DERDZHLLYBUZLY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CN(C=C1)C(=O)CC |
SMILES canonique |
CCC(=O)N1CN(C=C1)C(=O)CC |
Synonymes |
1H-Imidazole, 2,3-dihydro-1,3-bis(1-oxopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



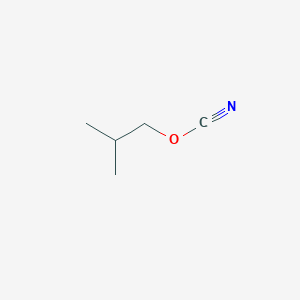
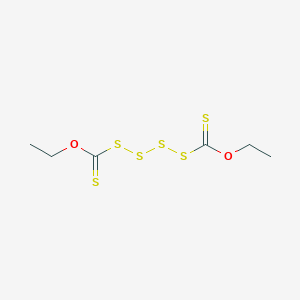
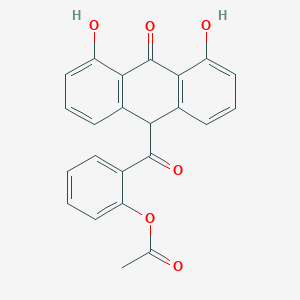
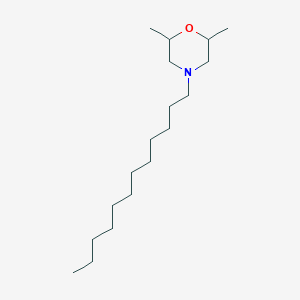
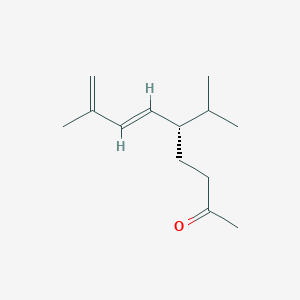
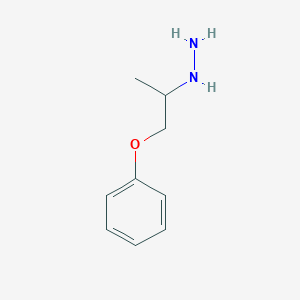
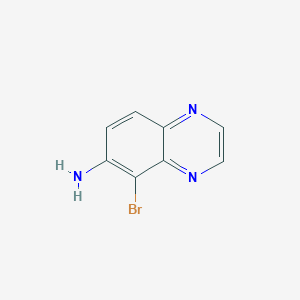
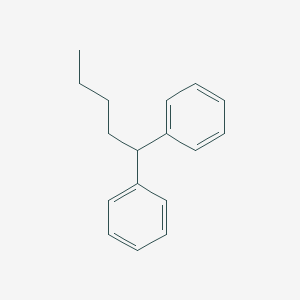

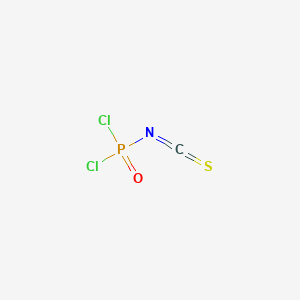
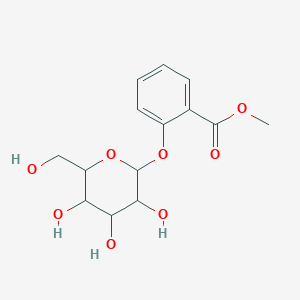
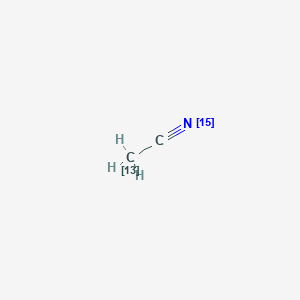
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
